"2-(Tributylstannyl)-2-propen-1-amine" molecular formula C15H33NSn
"2-(Tributylstannyl)-2-propen-1-amine" molecular formula C15H33NSn
Technical Whitepaper: 2-(Tributylstannyl)-2-propen-1-amine
Molecular Formula: C₁₅H₃₃NSn CAS Number: 155258-22-3 Molecular Weight: 346.14 g/mol Synonyms: 2-(Tributylstannyl)allylamine; 2-Tributylstannyl-2-propenylamine
Executive Summary
2-(Tributylstannyl)-2-propen-1-amine is a specialized organometallic building block that serves as a linchpin in the synthesis of complex nitrogen-containing architectures. Its core utility lies in its function as a nucleophilic 2-aminoallyl equivalent . Unlike traditional allylation reagents that attack at the
This reagent effectively solves the "2-substitution problem" in allylamine synthesis, providing a direct route to 2-aryl-2-propen-1-amines and 2-heteroaryl-2-propen-1-amines , which are critical precursors for the synthesis of bioactive alkaloids, indoles, and novel pharmaceutical scaffolds.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Description |
| Appearance | Colorless to pale yellow oil. |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene, DMF); insoluble in water. |
| Stability | Air and moisture stable for short periods; sensitive to strong acids (protodestannylation). |
| Reactivity Class | Organostannane; Stille Coupling Partner; Nucleophile (latent). |
| Toxicity | High. Organotins are neurotoxic and skin irritants. Handle in a fume hood with double-gloving. |
Synthesis Protocol: The Hydrostannylation Pathway
While the free amine (C₁₅H₃₃NSn) is the target species, direct hydrostannylation of free propargylamine often leads to catalyst poisoning or poor regioselectivity. The industry-standard "Best Practice" involves a protection-deprotection sequence to ensure high yields of the desired
Core Reaction Logic
The synthesis relies on the Palladium-catalyzed hydrostannylation of a terminal alkyne. The regioselectivity is controlled by the catalyst system:
-
Radical conditions (
/AIBN): Favors the -isomer (linear). -
Pd(0)/Pd(II) Catalysis: Favors the
-isomer (geminal, 2-substituted).
Step-by-Step Methodology
Reagents: Propargylamine, Di-tert-butyl dicarbonate (
1. N-Protection (Essential for Catalyst Longevity)
-
React propargylamine (1.0 eq) with
(1.1 eq) and in DCM at 0°C RT. -
Why: Prevents the free amine from coordinating tightly to the Pd catalyst, which would shut down the catalytic cycle.
-
Yield: >95% of N-Boc-propargylamine.
2. Regioselective Hydrostannylation
-
Setup: Dissolve N-Boc-propargylamine (1.0 eq) in dry THF under Argon.
-
Catalyst: Add
(2 mol%). -
Addition: Add
(1.1 eq) dropwise over 30 minutes. The slow addition minimizes radical background reactions. -
Reaction: Stir at RT for 2–4 hours.
-
Purification: Flash chromatography on silica gel (buffered with 1%
to prevent destannylation). -
Outcome: Major product is the
-isomer (2-stannyl). Minor amounts of and isomers may form but are separable.
3. Deprotection (Generation of Free Amine)
-
Dissolve the purified N-Boc-2-(tributylstannyl)allylamine in DCM.
-
Add Trifluoroacetic acid (TFA) (5 eq) at 0°C. Stir for 30 min.
-
Critical Step: Quench carefully with saturated
to neutralize. Rapidly extract with DCM. -
Note: The free amine is sensitive. It should be used immediately or stored under inert atmosphere at -20°C.
Visualization: Synthesis & Utility
Figure 1: Workflow for the synthesis of 2-(Tributylstannyl)-2-propen-1-amine and its subsequent application in Stille cross-coupling.
Mechanistic Utility & Applications
The strategic value of 2-(Tributylstannyl)-2-propen-1-amine lies in its ability to transfer the 2-aminoallyl group to an electrophile.
A. The Stille Cross-Coupling
This is the primary application. The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition:
. -
Transmetallation: The rate-determining step where the Tin (Sn) group is exchanged for the Palladium species. The presence of the free amine (or protected amine) at the allylic position can sometimes accelerate this step via coordination to Pd, known as the "nucleophilic assistance" effect.
-
Reductive Elimination: Formation of the C-C bond, releasing the 2-aryl-allylamine and regenerating Pd(0).
Scope:
-
Coupling Partners: Aryl iodides, Aryl bromides, Vinyl triflates, Heteroaryl halides (Pyridines, Thiophenes).
-
Conditions: Typically
in Toluene or DMF at 80–100°C. Additives like CuI or CsF can accelerate the reaction (the "Copper effect" scavenges the tin byproduct).
B. Synthesis of Indoles and Heterocycles
The resulting 2-aryl-allylamines are potent precursors for heterocycle synthesis.
-
Example: Coupling with 2-iodoaniline yields a 2-(2-aminophenyl)-allylamine intermediate. This can undergo intramolecular cyclization (aminopalladation or acid-catalyzed) to form 3-methylindoles or quinoline derivatives.
Handling & Safety (E-E-A-T)
Toxicity Warning: Tributyltin compounds are highly toxic to aquatic life and are potent neurotoxins in humans. They are readily absorbed through the skin.
-
PPE: Nitrile gloves (double layer recommended), lab coat, safety glasses.
-
Waste Disposal: All tin-containing waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste.
Purification (Tin Removal):
A major challenge in Stille chemistry is removing the tributyltin byproducts (
-
Protocol 1 (KF/Silica): Treat the crude reaction mixture with a saturated solution of Potassium Fluoride (KF) in methanol. The polymeric
precipitates and can be filtered off. -
Protocol 2 (Basic Alumina): Flash chromatography using basic alumina instead of silica gel often retains the tin residues more effectively.
References
-
Betzer, J. F., et al. (1997). "Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities." The Journal of Organic Chemistry, 62(22), 7768–7780. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2] Organic Reactions, 50, 1–652. Link
- Diederich, F., & Stang, P. J. (Eds.). (1998). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH.
-
Kikukawa, K., et al. (1981). "Palladium-catalyzed reaction of stannyl anions with aryl halides." Journal of Organometallic Chemistry, 205(1), 33-45. (Early work establishing stannyl-anion reactivity).[1]
-
Labadie, J. W., & Stille, J. K. (1983). "Mechanisms of the palladium-catalyzed coupling of acid chlorides with organotin reagents." Journal of the American Chemical Society, 105(19), 6129–6137. Link
